(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride

Übersicht

Beschreibung

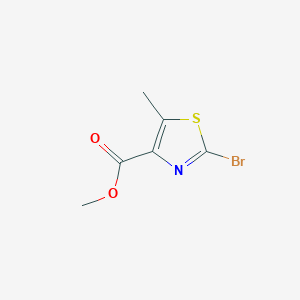

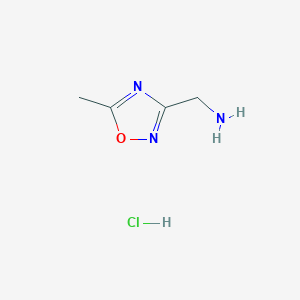

“(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1184986-84-2 . It has a molecular weight of 149.58 and its IUPAC name is (5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride . It is typically stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C4H7N3O.ClH/c1-3-6-4(2-5)7-8-3;/h2,5H2,1H3;1H . This indicates the presence of a 5-membered ring containing 3 nitrogen atoms and an oxygen atom, with a methyl group attached to one of the nitrogen atoms.Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . The storage temperature is normal and it should be stored in an inert atmosphere, between 2-8C .Wissenschaftliche Forschungsanwendungen

a. Ataluren (Translarna): Ataluren is used for the treatment of Duchenne muscular dystrophy and other diseases caused by nonsense mutations. It acts by promoting read-through of premature stop codons in mRNA, allowing for the synthesis of functional proteins .

b. Azilsartan: Azilsartan is an antihypertensive medication that belongs to the angiotensin II receptor antagonist class. It helps regulate blood pressure by blocking the effects of angiotensin II .

c. Opicapone: Opicapone is approved as adjunctive therapy for Parkinson’s disease. It inhibits catechol-O-methyltransferase (COMT), thereby prolonging the effects of levodopa and reducing motor fluctuations .

d. Selective Inhibitors of Carbonic Anhydrase Isoforms: Certain 1,2,4-oxadiazole derivatives act as selective inhibitors of human carbonic anhydrase isoforms, which are relevant in cancer therapy .

e. Age-Related Disease Agents: These heterocycles have potential applications in treating age-related diseases .

f. Antimicrobials: Some 1,2,4-oxadiazoles exhibit antimicrobial properties .

g. Peroxisome Proliferator-Activated Receptor α/δ (PPARα/δ) Dual Agonists: Novel 1,2,4-oxadiazoles have been developed as dual agonists for PPARα/δ, which play a role in lipid metabolism .

h. Sirtuin 2 Inhibitors: Sirtuin 2 inhibitors are being explored for their potential in modulating cellular processes related to aging and longevity .

Other Applications

Beyond medicinal uses, 1,2,4-oxadiazoles find applications in various fields:

a. Energetic Materials: These compounds have been utilized in the development of energetic materials .

b. Fluorescent Dyes: 1,2,4-oxadiazoles serve as building blocks for fluorescent dyes .

c. Organic Light-Emitting Diodes (OLEDs): Their unique electronic properties make them valuable for OLEDs .

d. Sensors: 1,2,4-oxadiazoles are employed in sensor technology .

e. Insecticides: Certain derivatives exhibit insecticidal properties .

f. Organic Synthesis: Due to their low aromaticity and the presence of a weak O–N bond, 1,2,4-oxadiazoles can rearrange into other heterocycles, making them useful in organic synthesis .

Safety and Hazards

The compound has been classified with the signal word ‘Warning’ and is associated with the hazard statement H302 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Wirkmechanismus

Target of Action

It’s worth noting that oxadiazole derivatives have been reported to exhibit significant anti-cancer activity and show anti-inflammatory, analgesic, diabetic, immunosuppressive, α,β 3 -receptor antagonist, antimicrobial, anti-helminthic, histamine-h3 and antiparasitic properties .

Mode of Action

Some reports suggest that oxadiazoles possibly target NF-κB signaling pathway to induce their anticancer activity .

Biochemical Pathways

Given the potential targeting of the nf-κb signaling pathway, it can be inferred that the compound may influence cell proliferation, survival, and immune responses .

Pharmacokinetics

It is known that the compound is a grey crystalline powder, insoluble in water, n -hexane, and has good solubility in tetrahydrofuran, dimethylformamide, methanol, ethanol, isopropanol, and dimethyl sulfoxide .

Result of Action

Given its potential anti-cancer and other therapeutic properties, it can be inferred that the compound may induce cell death or inhibit cell proliferation in certain cancer cells .

Action Environment

The compound is stored in an inert atmosphere at 2-8°C . Environmental factors such as temperature, pH, and the presence of other substances could potentially influence the compound’s action, efficacy, and stability.

Eigenschaften

IUPAC Name |

(5-methyl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O.ClH/c1-3-6-4(2-5)7-8-3;/h2,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMGNTVSNOHHGFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673787 | |

| Record name | 1-(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54435-03-9, 1184986-84-2 | |

| Record name | 1-(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.